

1,3-Dimethylpentylamine chemical properties and reactivity

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An In-depth Technical Guide on the Core Chemical Properties and Reactivity of **1,3**-**Dimethylpentylamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpentylamine, also known as methylhexanamine or DMAA, is a synthetic sympathomimetic amine.[1][2] Originally developed by Eli Lilly and Company and marketed as a nasal decongestant in 1948, it was later withdrawn from the market.[1] In the mid-2000s, it remerged in dietary and athletic performance-enhancing supplements.[3] Its stimulant properties are attributed to its action as an indirect sympathomimetic drug, affecting the release and reuptake of key neurotransmitters.[4][5] This guide provides a detailed examination of its chemical properties, reactivity, and relevant experimental methodologies for its study.

Chemical and Physical Properties

1,3-Dimethylpentylamine is a straight-chain aliphatic amine with two chiral centers, resulting in four possible stereoisomers.[3][6] Its physicochemical properties are fundamental to its absorption, distribution, and overall pharmacological profile.



Property	Value	Reference
IUPAC Name	4-Methylhexan-2-amine	[1]
Common Synonyms	DMAA, Methylhexanamine, 1,3-Dimethylamylamine	[1][2]
CAS Number	105-41-9	[1]
Molecular Formula	C7H17N	[1]
Molecular Weight	115.22 g/mol	[1]
Appearance	Neat liquid (form)	
Boiling Point	133.91 °C	
Density	0.762 g/cm ³	
Flash Point	28.86 °C	
Refractive Index	n20/D 1.417-1.419	

Chemical Reactivity

The reactivity of **1,3-Dimethylpentylamine** is primarily dictated by the primary amine functional group.

- Basicity and Salt Formation: As an amine, it is basic and readily reacts with acids to form salts, such as 1,3-dimethylamylamine hydrochloride. This process is often used to increase the compound's stability and water solubility for formulation or analytical purposes. The hydrochloride salt typically appears as a white powder.[7]
- Acylation and Derivatization: The primary amine is nucleophilic and can be acylated. This
 reaction is frequently employed in analytical chemistry to improve its chromatographic
 behavior and detection sensitivity. For example, derivatization with alkanoic anhydrides (e.g.,
 acetic, propanoic) or pentafluoropropionic anhydride (PFPA) converts the amine into a
 corresponding amide, which is more suitable for Gas Chromatography (GC) analysis.[6][8]
- Stability: The compound is a flammable liquid and is generally stable under recommended storage conditions (10°C 25°C in a closed container). It is classified as a hazardous

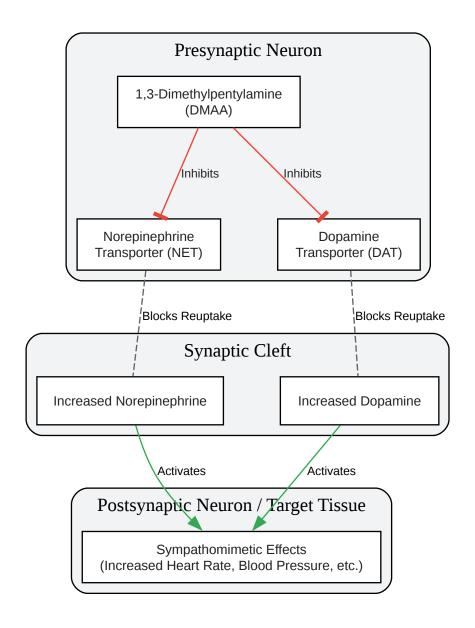


substance, being corrosive to the skin and an eye irritant.

Signaling Pathway and Mechanism of Action

1,3-Dimethylpentylamine exerts its stimulant effects by modulating monoamine neurotransmitter systems. It acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a higher affinity for NET.[9][10] This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of norepinephrine and dopamine.[9] The elevated norepinephrine levels are primarily responsible for the compound's pressor and cardiovascular effects, such as increased heart rate and blood pressure.[4][11] Its interaction with DAT is similar to that of other substrates like amphetamine, stimulating transporter endocytosis (internalization), although with a lower affinity.[5][10]





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Caption: Mechanism of action of **1,3-Dimethylpentylamine** at the synapse.

Experimental Protocols Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the identification and quantification of 1,3-DMPA in supplement matrices, adapted from established analytical procedures.[6][8]



- 1. Materials and Reagents:
- **1,3-Dimethylpentylamine** analytical standard
- Internal Standard (e.g., 2-aminopentane or Decane)
- Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or an alkanoic anhydride (e.g., butanoic anhydride)
- Solvents: Dichloromethane, Heptane (GC grade)
- Sodium Carbonate solution
- Magnesium Sulfate (anhydrous)
- 2. Standard and Sample Preparation:
- Stock Standard Preparation: Dissolve 10 mg of DMAA standard and 10 mg of internal standard in 0.5 mL of dichloromethane. Add 0.5 mL of PFPA, seal the vial, and heat for 30 minutes at 50°C. Remove the solvent and residual PFPA under reduced pressure. Dilute the derivatized residue to 10 mL with heptane.[6]
- Calibration Standards: Prepare a series of dilutions from the stock solution using heptane to create calibration standards at desired concentrations (e.g., 0.2, 0.4, 0.6, 0.8 mg/mL).[6]
- Sample Preparation (Supplements): Weigh 200 mg of the supplement powder and dissolve it in 1 mL of water. Spike the solution with a known amount of internal standard. Adjust the pH to 9–10 with sodium carbonate.[6]
- Extraction: Add 1 mL of dichloromethane to the alkalinized sample solution and vortex thoroughly. Filter the solution and collect the organic (dichloromethane) layer. Dry the organic layer with anhydrous magnesium sulfate.[6]
- Derivatization: Transfer the dried organic extract to a clean vial and perform the same derivatization procedure as described for the stock standard.
- 3. GC-MS Instrumental Analysis:

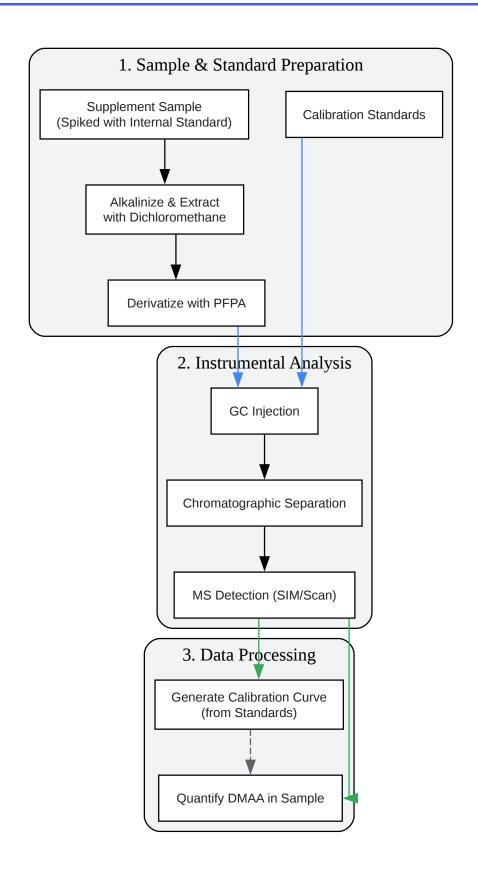


- Gas Chromatograph (GC):
 - Column: Astec ChiralDex G-DM or similar (30 m x 0.25 mm i.d.).[6]
 - Injector Temperature: 250°C.
 - Split Ratio: 1:100 or optimized for sensitivity.[6]
 - Oven Program: Isothermal at 90°C for diastereomeric ratio determination.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI).
 - Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of the derivatized DMAA to the internal standard against the concentration of the calibration standards.
- Calculate the concentration of DMAA in the prepared sample by comparing its peak area ratio against the calibration curve.





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Caption: General workflow for the GC-MS analysis of **1,3-Dimethylpentylamine**.



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